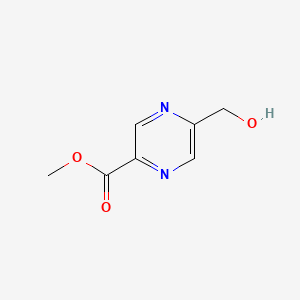

5-(羟甲基)吡嗪-2-羧酸甲酯

货号 B596017

CAS 编号:

1262803-64-4

分子量: 168.152

InChI 键: CCQQDZWMZNJQFH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

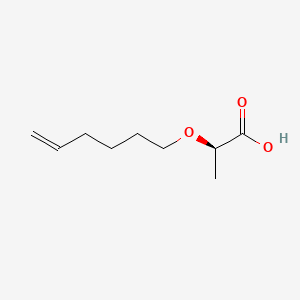

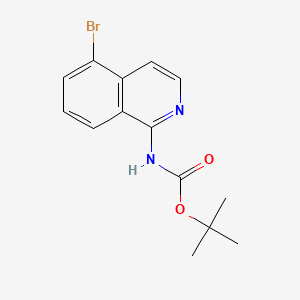

“Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1262803-64-4 and a Linear Formula: C7H8N2O3 . It has a molecular weight of 168.15 .

Synthesis Analysis

The synthesis of this compound starts from 5-methylpyrazine-2-carboxylic acid. The acid is first converted to its methyl ester, which on further treatment with hydrazine hydrate transforms to carbohydrazide .Molecular Structure Analysis

The molecular structure of “Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate” is represented by the Inchi Code: 1S/C7H8N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-3,10H,4H2,1H3 .Chemical Reactions Analysis

The carbohydrazide is treated with differently substituted aromatic carbonyl compounds giving hydrazones . Also, it reacts with Ln (NO 3) 3 ·6H 2 O and K 4 [W (CN) 8 ]·2H 2 O to form unique three-dimensional network structures .科学研究应用

- Summary of the Application: The compound “Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate” is used in the self-assembly of two coordination polymers with silver nitrate in the presence of Er 3+ or Mn 2+ via hydrothermal synthesis . These complexes have potential applications in areas such as spectroscopic, luminescence, catalytic, magnetic properties, and host–guest chemistry .

- Methods of Application or Experimental Procedures: The self-assembly of 5-methylpyrazine-2-carboxylate (Hmpca) with silver nitrate generated two coordination polymers [Ag 2 (Hmpca)(mpca)(NO 3)] n (1) and [Ag(mpca)] n (2) in the presence of Er 3+ or Mn 2+ via hydrothermal synthesis . The complexes have been characterized by IR, elemental analyses and single-crystal X-ray diffraction .

- Results or Outcomes: Complex 1 possesses a novel 1D looped-chain topology structure. Complex 2 shows an extended honeycomb-like 3D framework . The luminescent properties of complexes 1 and 2 were investigated .

安全和危害

未来方向

属性

IUPAC Name |

methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQQDZWMZNJQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |

CAS RN |

1262803-64-4 | |

| Record name | methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

To a solution of methyl 5-formylpyrazine-2-carboxylate (2.47 g) in THF (20 mL) was added sodium borohydride (170 mg) portionwise over 10 mins. After stirring for 1 h, methanol (10 mL) was added. The reaction mixture was stirred for a further 20 mins, and then HCl (1 N, aq., 20 mL) and brine (20 mL) were added. The mixture was extracted with EtOAc (3×40 mL) and the combined organic portions dried over MgSO4 and evaporated to afford the title compound (1.31 g). 1H NMR (400 MHz, CDCl3) δ ppm 4.07 (s, 3 H), 4.98 (br. s., 2 H), 8.80 (s, 1 H), 9.27 (s, 1 H)

Name

brine

Quantity

20 mL

Type

solvent

Reaction Step Three

Name

Citations

For This Compound

1

Citations

Efficient two-step synthesis of pyrazine-2,5- and -2,6-dicarbaldehydes is presented that consists of transformation of easily available corresponding dimethylpyrazines to distyryl …

Number of citations: 6

www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)